N-(octahydro-2H-quinolizin-1-ylmethyl)-1-(propan-2-yl)-1H-indole-3-carboxamide
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Overview
Description
N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-INDOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-INDOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to form 2-(2-nitrophenyl)acrylate . This intermediate can then undergo further reactions to form the desired indole derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-INDOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-INDOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-INDOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to multiple receptors, which can lead to various biological effects. For example, it may inhibit certain enzymes or activate specific signaling pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- (OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYLAMINE DIHYDROCHLORIDE
- METHYL[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]AMINE
Uniqueness
N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-INDOLE-3-CARBOXAMIDE is unique due to its specific indole structure, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C22H31N3O |
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Molecular Weight |
353.5 g/mol |
IUPAC Name |
N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-1-propan-2-ylindole-3-carboxamide |
InChI |
InChI=1S/C22H31N3O/c1-16(2)25-15-19(18-9-3-4-11-21(18)25)22(26)23-14-17-8-7-13-24-12-6-5-10-20(17)24/h3-4,9,11,15-17,20H,5-8,10,12-14H2,1-2H3,(H,23,26) |
InChI Key |
DYZYWLXCIRNQDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)C(=O)NCC3CCCN4C3CCCC4 |
Origin of Product |
United States |
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